N-(2-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain at position 2 and substituted aromatic groups at positions 3 (4-methoxyphenyl) and 7 (phenyl). The 4-oxo group on the pyrrolopyrimidine core contributes to hydrogen-bonding interactions, while the 2-chlorophenyl acetamide moiety enhances lipophilicity. Such scaffolds are prevalent in kinase inhibitors and anticancer agents due to their ability to interact with ATP-binding pockets .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O3S/c1-35-19-13-11-18(12-14-19)32-26(34)25-24(20(15-29-25)17-7-3-2-4-8-17)31-27(32)36-16-23(33)30-22-10-6-5-9-21(22)28/h2-15,29H,16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLGLYKHQJAUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to 4-methylphenyl () or 4-chlorophenyl (), impacting solubility and π-π stacking .
- Sulfanyl-Acetamide Variations : The 2-chlorophenyl group in the target compound offers moderate steric hindrance, whereas trifluoromethyl () increases electronegativity and metabolic stability .
Table 2: Reported Bioactivities of Analogues
Key Observations :
- Kinase Inhibition : The target compound’s pyrrolopyrimidine core aligns with kinase inhibitor scaffolds (e.g., ), but its 4-methoxyphenyl group may reduce potency compared to sulfamoyl derivatives .
- Antibacterial Activity : ’s pyrimidine derivatives show moderate activity, suggesting the sulfanyl-acetamide motif alone is insufficient for high potency without optimized substituents .
Crystallography :
- ’s N-(4-chlorophenyl) analogue was resolved using SHELX (), revealing N-H···O and N-H···N hydrogen bonds critical for lattice stability . The target compound’s 4-methoxyphenyl group may introduce steric clashes, necessitating alternative crystallization solvents .
Physicochemical Properties
Table 3: Calculated Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 | 487.4 | 497.9 |
| LogP (Predicted) | 3.8 | 4.1 | 4.5 |
| Hydrogen Bond Donors/Acceptors | 1/5 | 1/5 | 1/6 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.05 | 0.03 |
Key Observations :
- The 4-methoxyphenyl group marginally improves solubility over ’s methylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
